molecular formula C17H22NO6PS B10758133 (1S)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid

(1S)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid

Cat. No.: B10758133
M. Wt: 399.4 g/mol
InChI Key: BZVYQWLRCHLAGK-KRWDZBQOSA-N
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Description

(1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid is an organic compound belonging to the class of biphenyls and derivatives This compound is characterized by the presence of a biphenyl core with a methoxy group and a sulfonylamino group, along with a methylpropylphosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid involves multiple steps. One common approach is the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid involves its interaction with specific molecular targets. It is known to inhibit neutrophil collagenase, an enzyme involved in the breakdown of collagen . This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds with similar biphenyl cores but different substituents.

    Sulfonylamino compounds: Molecules with sulfonylamino groups attached to various aromatic systems.

    Phosphonic acids: Compounds containing phosphonic acid moieties.

Uniqueness

(1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit neutrophil collagenase sets it apart from other biphenyl derivatives and sulfonylamino compounds.

Properties

Molecular Formula

C17H22NO6PS

Molecular Weight

399.4 g/mol

IUPAC Name

[(1S)-1-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-2-methylpropyl]phosphonic acid

InChI

InChI=1S/C17H22NO6PS/c1-12(2)17(25(19,20)21)18-26(22,23)16-10-6-14(7-11-16)13-4-8-15(24-3)9-5-13/h4-12,17-18H,1-3H3,(H2,19,20,21)/t17-/m0/s1

InChI Key

BZVYQWLRCHLAGK-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC)P(=O)(O)O

Canonical SMILES

CC(C)C(NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC)P(=O)(O)O

Origin of Product

United States

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